N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide
Description
N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide is a complex organic compound that features a chromenyl group, an imidazo[1,2-b]pyridazinyl group, and a pyrrolidine carboxamide moiety
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(23-15-3-4-17-14(12-15)2-1-11-28-17)25-9-7-16(13-25)22-18-5-6-19-21-8-10-26(19)24-18/h3-6,8,10,12,16H,1-2,7,9,11,13H2,(H,22,24)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPIEOOTVDQNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)N3CCC(C3)NC4=NN5C=CN=C5C=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromenyl and imidazo[1,2-b]pyridazinyl intermediates, followed by their coupling with a pyrrolidine derivative under specific reaction conditions such as the presence of a base, solvent, and controlled temperature.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide can undergo various chemical reactions including:
Oxidation: The chromenyl group can be oxidized to form quinones.
Reduction: The imidazo[1,2-b]pyridazinyl group can be reduced under hydrogenation conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group would yield quinones, while reduction of the imidazo[1,2-b]pyridazinyl group would yield the corresponding dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-chromen-6-yl)-3-(pyridazin-3-ylamino)pyrrolidine-1-carboxamide
- N-(3,4-dihydro-2H-chromen-6-yl)-3-(pyridazin-6-ylamino)pyrrolidine-1-carboxamide
Uniqueness
N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide is unique due to the presence of the imidazo[1,2-b]pyridazinyl group, which may confer distinct biological or chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
